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Compound of Interest

Compound Name: Carmegliptin

Cat. No.: B1668243

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmegliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor that has been
investigated for the treatment of type 2 diabetes. Its complex chemical structure, featuring a
tricyclic core and a chiral lactam side chain, necessitates a sophisticated and stereocontrolled
synthetic approach. This technical guide provides a comprehensive overview of the chemical
structure of Carmegliptin and a detailed examination of its manufacturing synthesis, including
experimental protocols for key transformations and a summary of quantitative data.

Chemical Structure

Carmegliptin, with the [IUPAC name (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-
1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one, is a
complex molecule characterized by a rigid tricyclic core and a substituted pyrrolidinone moiety.

Key Structural Features:

 Tricyclic Core: A hexahydro-benzo[a]quinolizine system with three stereogenic centers,
where all substituents adopt an equatorial orientation.

e Chiral Lactam Side Chain: An (S)-configured 4-(fluoromethyl)pyrrolidin-2-one ring attached to
the C-3 nitrogen of the tricyclic core.
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e Molecular Formula: C20H28FN30O3
e Molar Mass: 377.46 g/mol
Chemical Identifiers:

e CAS Number: 813452-18-5

« SMILES: COC1=C(C=C2[C@ @H]3C--INVALID-LINK--N4C--INVALID-LINK--
CF">C@@HN)OC

« InChl: INChl=1S/C20H28FN303/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-
20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2, 1-
2H3/t12-,15+,16+,17+/m1/s1

Synthesis of Carmegliptin

The manufacturing process for Carmegliptin is a multi-step synthesis that yields the final
product in an overall yield of 27-31% with six isolated intermediates. The key stages of the
synthesis are outlined below.

Overall Synthesis Workflow

Click to download full resolution via product page

High-level overview of the Carmegliptin synthesis workflow.

Quantitative Data Summary
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Intermediat
Molecular

e

Step No. Weight Yield (% Purity (%

P Name/Descr ght ( (%) y (%) Method
g/mol )

Analytical

iption

Tricyclic
1 Ketone - 81-86 - -
Hydrochloride

Enamine

Intermediate

(S)-Enamine-
3 (S,S)-DBTA - 93 >96:4 (dr) HPLC
Salt

Boc-
4 protected - 85 - -
Amine

Amide

Intermediate

Boc-
6 protected - 85 - -
Diamine

Coupled
Lactam

o 92-95 (final
8 Carmegliptin 377.46 >09.8 HPLC
step)

Overall Carmegliptin 377.46 27-31 >99.8 HPLC

Data sourced from available literature; some intermediate-specific data is not publicly available.

Detailed Experimental Protocols
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Formation of the Tricyclic Core via Decarboxylative
Mannich Addition-Mannich Cyclization

The synthesis commences with the construction of the tricyclic core. This is achieved through a
decarboxylative Mannich addition-Mannich cyclization sequence. An imine hydrochloride is
reacted with a ketoester in the presence of a base.

Experimental Protocol:

To a solution of the appropriate imine hydrochloride in a mixture of ethanol and water,
sodium acetate is added as a catalytic base.

e The corresponding ketoester is then added, and the reaction mixture is stirred at room
temperature.

e The release of CO: is controlled by the addition rate of the ketoester.

» Upon completion, hydrochloric acid is added to precipitate the tricyclic ketone product as its
hydrochloride salt.

o Heptane is added to maximize product recovery.

e The product is isolated by filtration to yield the tricyclic ketone hydrochloride.[1]

Crystallization-Induced Dynamic Resolution of the
Enamine Intermediate

A key step in controlling the stereochemistry of Carmegliptin is the resolution of a racemic
enamine intermediate. This is accomplished through a crystallization-induced dynamic
resolution using a chiral resolving agent.

Experimental Protocol:
e The racemic enamine intermediate is dissolved in ethanol.

e (S,S)-Dibenzoyltartaric acid (DBTA) is added as the resolving agent.
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e The mixture is heated to allow for the formation of diastereomeric salts and to facilitate the
in-situ racemization of the undesired enantiomer in solution.

» The desired (S)-enamine-(S,S)-DBTA salt, being less soluble, selectively crystallizes from
the solution.

e The crystalline salt is isolated by filtration, yielding the desired enantiomer with high
diastereomeric excess.[1]

Diastereoselective Enamine Reduction

Following the resolution, the chiral enamine is reduced to establish the final stereochemistry of
the tricyclic core.

Experimental Protocol:

e The enamine salt is treated with a reducing agent such as sodium borohydride in the
presence of an acid like trifluoroacetic acid in a suitable solvent (e.g., THF) at low
temperatures.

» This reduction proceeds with high diastereoselectivity, leading to the formation of the fully
functionalized tricyclic core with the desired stereochemistry.

Introduction of the C-3 Nitrogen via Hofmann
Rearrangement

The C-3 amino group is introduced through a Hofmann rearrangement of a corresponding
amide precursor. This reaction involves the conversion of a primary amide to a primary amine
with one less carbon atom.

Experimental Protocol:

e The amide intermediate is treated with a reagent like phenyliodine(lll) diacetate (PIDA) in the
presence of a base such as potassium hydroxide in a mixture of acetonitrile and water.

e The reaction proceeds at a controlled temperature to yield the corresponding amine.[1]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubs.acs.org/doi/abs/10.1021/op200019k?ref=vi_scalable-organic-chemistry
https://pubs.acs.org/doi/abs/10.1021/op200019k?ref=vi_scalable-organic-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Coupling with (S)-Fluoromethyl Lactone and Final Steps

The final stages of the synthesis involve the coupling of the tricyclic amine with the pre-
synthesized chiral (S)-fluoromethyl lactone, followed by cyclization and deprotection. A scalable
synthesis for the (S)-3-fluoromethyl-y-butyrolactone has been developed, starting from (S)-tert-
butyl glycidyl ether, affording the lactone in approximately 50% overall yield over three steps.

Experimental Protocol:

The amine intermediate is coupled with (S)-fluoromethyl lactone.
e The resulting product undergoes cyclization to form the lactam ring.

 Finally, any protecting groups are removed. For instance, a final deprotection and
hydrochloride salt formation can be achieved by treating the protected Carmegliptin with
hydrochloric acid in a suitable solvent system.

o The final product is crystallized from a solvent mixture such as acetone/water to afford
Carmegliptin hydrochloride in high yield and purity.[1]

Signaling Pathways and Experimental Workflows

The synthesis of Carmegliptin involves a series of sequential chemical transformations. The
following diagram illustrates the logical flow of the key synthetic stages.
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Logical workflow of the key stages in Carmegliptin synthesis.
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Conclusion

The synthesis of Carmegliptin is a testament to the advancements in modern organic process
chemistry. It showcases the strategic application of powerful chemical transformations,
including a decarboxylative Mannich reaction, a highly efficient crystallization-induced dynamic
resolution, and a Hofmann rearrangement, to construct a complex chiral molecule on a large
scale. The detailed protocols and understanding of the synthetic strategy provided in this guide
are intended to be a valuable resource for researchers and professionals in the field of drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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